molecular formula C9H13NO2 B8686423 1-(6-Methoxypyridin-2-yl)propan-2-ol

1-(6-Methoxypyridin-2-yl)propan-2-ol

Cat. No.: B8686423
M. Wt: 167.20 g/mol
InChI Key: JMTYBRYHFDCKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxypyridin-2-yl)propan-2-ol is a pyridine derivative featuring a methoxy group at the 6-position of the pyridine ring and a propan-2-ol substituent at the 2-position. Pyridine-based alcohols are often explored for their bioactivity, such as adrenoceptor modulation or antiarrhythmic effects, due to their ability to participate in hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-(6-methoxypyridin-2-yl)propan-2-ol

InChI

InChI=1S/C9H13NO2/c1-7(11)6-8-4-3-5-9(10-8)12-2/h3-5,7,11H,6H2,1-2H3

InChI Key

JMTYBRYHFDCKSB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC(=CC=C1)OC)O

Origin of Product

United States

Comparison with Similar Compounds

3-(Bis((6-methylpyridin-2-yl)methyl)amino)propan-1-ol (L2)

  • Structure: Contains a propan-1-ol chain and two 6-methylpyridylmethyl groups attached to an amino moiety.
  • Synthesis: Prepared via alkylation of 3-amino-1-propanol with 6-methyl-2-(bromomethyl)pyridine in DMF, yielding 92% after purification .
  • Application : Used in catalytic zinc complexes for phosphorus chemistry, highlighting the role of pyridine-alcohol motifs in coordination chemistry .

(6-Methoxypyridin-2-yl)-methanol

  • Structure: Simplifies the propan-2-ol chain to a methanol group, retaining the 6-methoxypyridine core.
  • Properties : Smaller molecular weight may enhance solubility compared to bulkier analogs like 1-(6-Methoxypyridin-2-yl)propan-2-ol .

Nadolol

  • Structure : A β-blocker featuring a propan-2-ol backbone linked to a naphthalenyloxy group and a tertiary amine.
  • Bioactivity: Binds to β1-adrenoceptors, demonstrating the pharmacological relevance of propan-2-ol derivatives .

Functional Group Variations

Methoxy Position and Substitution

  • 6-Methoxy vs.

Alcohol Chain Length and Branching

  • Propan-1-ol vs. Propan-2-ol : Propan-2-ol’s secondary alcohol group may offer greater metabolic stability compared to primary alcohols, as seen in the stability of Nadolol .

Key Differences and Implications

  • Catalytic vs. Pharmacological Roles : L2’s use in catalysis contrasts with Nadolol’s β-blocking activity , underscoring how substituent choice dictates application.
  • Solubility and Reactivity: The methanol analog () likely has higher aqueous solubility than this compound, which may limit its utility in lipid-rich biological environments .

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